6,7-Dimethylflavone
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Overview
Description
6,7-Dimethylflavone is a flavonoid compound characterized by the presence of two methyl groups at the 6th and 7th positions of the flavone structure. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylflavone typically involves the cyclization of appropriate chalcone precursors. One common method includes the use of 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation to form the chalcone intermediate, followed by cyclization under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethylflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups at specific positions on the flavone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone quinones, while reduction can produce dihydroflavones .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex flavonoid derivatives.
Biology: Its antioxidant properties make it a candidate for studies on oxidative stress and cellular protection.
Medicine: Research has explored its potential anti-inflammatory and anticancer activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The biological effects of 6,7-Dimethylflavone are primarily attributed to its ability to modulate various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can interact with signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
6,7-Dimethylflavone can be compared with other methylated flavones such as:
- 5-Hydroxy-4’,7-dimethoxy-7-methylflavone (Noreucalyptin)
- 4’,5,7-Trihydroxy-6-methylflavone
- 5-Hydroxy-4’,7-dimethoxy-6,8-dimethylflavone (Eucalyptin)
- 4’,5-Dihydroxy-7-methoxy-6,8-dimethylflavone (Sideroxylin)
These compounds share similar structural features but differ in the position and number of methyl and hydroxyl groups, which influence their biological activities and chemical reactivity .
Properties
CAS No. |
288400-99-7 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6,7-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-11-8-14-15(18)10-16(13-6-4-3-5-7-13)19-17(14)9-12(11)2/h3-10H,1-2H3 |
InChI Key |
DYJRKPVZYGBZNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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